1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy-
CAS No.: 50874-38-9
Cat. No.: VC16071622
Molecular Formula: C13H10Cl4O4
Molecular Weight: 372.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50874-38-9 |
|---|---|
| Molecular Formula | C13H10Cl4O4 |
| Molecular Weight | 372.0 g/mol |
| IUPAC Name | 1,8,9,10-tetrachloro-11,11-dimethoxytricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione |
| Standard InChI | InChI=1S/C13H10Cl4O4/c1-20-13(21-2)11(16)7-5(18)3-4-6(19)8(7)12(13,17)10(15)9(11)14/h3-4,7-8H,1-2H3 |
| Standard InChI Key | DCGCFQBJRLWZID-UHFFFAOYSA-N |
| Canonical SMILES | COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)C=CC3=O)Cl)OC |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 1,4-methanonaphthalene-5,8-dione derives from a naphthalene backbone fused with a methano bridge, creating a bicyclic system. The addition of four chlorine atoms at positions 1, 2, 3, and 4, along with two methoxy groups at position 9, introduces significant steric hindrance and electronic modulation.
Molecular Geometry and Substituent Effects
The methano bridge constrains the naphthalene system into a bent conformation, reducing aromaticity in the fused rings. Chlorine atoms, being electronegative, withdraw electron density from the quinone moieties, enhancing the electrophilicity of the carbonyl groups. Conversely, the methoxy substituents donate electron density through resonance, creating localized regions of increased electron density. This interplay between electron-withdrawing and donating groups likely influences reactivity patterns, such as susceptibility to nucleophilic attack or participation in redox cycles.
Table 1: Comparative Structural Features of Related Naphthoquinones
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1,4-Methanonaphthalene-5,8-dione | - | C₁₁H₈O₂ | 172.18 |
| Target Compound | 1,2,3,4-Tetrachloro-9,9-dimethoxy | C₁₃H₁₀Cl₄O₄ | 351.08* |
*Calculated based on additive atomic weights.
Synthetic Considerations and Challenges
Synthesizing this compound requires strategic functionalization of the naphthalene core. While no direct synthetic routes are documented for the tetrachloro-dimethoxy derivative, analogous methods for chlorinated naphthoquinones suggest potential pathways.
Methoxy Group Installation
Methylation of phenolic intermediates via Williamson ether synthesis or nucleophilic substitution could yield the 9,9-dimethoxy groups. Protecting group strategies may be necessary to prevent undesired side reactions during chlorination.
Physicochemical Properties
Solubility and Stability
The tetrachloro and dimethoxy substituents render the compound hydrophobic, likely limiting solubility to nonpolar solvents like dichloromethane or toluene. The electron-withdrawing chlorine atoms may enhance stability against oxidative degradation, while the methoxy groups could participate in hydrogen bonding, influencing crystalline packing.
Spectroscopic Signatures
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IR Spectroscopy: Strong carbonyl stretches near 1670–1700 cm⁻¹, with C-Cl stretches appearing between 550–850 cm⁻¹.
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NMR Spectroscopy: Methoxy protons would resonate as singlets near δ 3.8–4.0 ppm (¹H), while aromatic protons adjacent to chlorine atoms may show deshielding effects.
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